molecular formula C6H6ClNO2 B15401754 4-Chloro-6-methoxypyridin-3-OL

4-Chloro-6-methoxypyridin-3-OL

Cat. No.: B15401754
M. Wt: 159.57 g/mol
InChI Key: MOSKQZVEDGSQCN-UHFFFAOYSA-N
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Description

Contextualizing Pyridinols in Heterocyclic Chemistry Research

Pyridinols, which are hydroxyl-substituted pyridines, form a cornerstone of heterocyclic chemistry. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in numerous natural products and synthetic compounds with diverse applications. The introduction of a hydroxyl group to this ring system significantly influences its electronic properties and reactivity, opening up a wide array of possibilities for further chemical transformations. Researchers have long been interested in pyridinols as versatile building blocks in organic synthesis and as core structures in medicinal chemistry. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, as well as a nucleophile or a leaving group after activation, makes pyridinols highly valuable intermediates.

The Unique Architectural Features of 4-Chloro-6-methoxypyridin-3-OL and Related Pyridine Frameworks for Scholarly Inquiry

The specific compound, this compound, with the CAS number 1196152-16-5, presents a distinct substitution pattern on the pyridine ring. The presence of a chloro, a methoxy (B1213986), and a hydroxyl group on the same pyridine core creates a unique electronic and steric environment. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the methoxy and hydroxyl groups can lead to complex reactivity and potential for regioselective reactions.

Overview of Prior Research Domains Pertaining to Halogenated Methoxypyridinols

While specific research on this compound is not extensively documented in publicly available literature, the broader class of halogenated methoxypyridines has been a subject of investigation. For instance, related compounds have been utilized as key intermediates in the synthesis of various derivatives. The synthesis of compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, showcasing the utility of chlorinated methoxy-substituted aromatic systems in building more complex heterocyclic structures. atlantis-press.comatlantis-press.com Furthermore, the reactivity of related pyrimidine (B1678525) systems, such as the conversion of 4-chloro-6-methoxypyrimidine (B185298) to 4,6-dichloropyrimidine (B16783), highlights the chemical transformations that these types of scaffolds can undergo. google.com

A patent application (WO-2022133037-A1) mentioning the use of this compound in the context of "Macrocycles and their use" suggests its potential as a building block in the synthesis of larger, cyclic molecules. lehigh.edu However, detailed experimental information from this patent is not readily accessible. The commercial availability of this compound from various suppliers, often with a purity of 98%, indicates its use in research and development, likely as a starting material or intermediate in proprietary synthetic programs. lehigh.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-6-methoxypyridin-3-ol

InChI

InChI=1S/C6H6ClNO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3

InChI Key

MOSKQZVEDGSQCN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxypyridin 3 Ol and Its Analogues

Regioselective Synthesis Strategies for 4-Chloro-6-methoxypyridin-3-OL

Achieving the desired substitution pattern on the pyridine (B92270) ring is a key challenge in the synthesis of compounds like this compound. Regioselective synthesis ensures that functional groups are introduced at specific positions, which is crucial for the compound's ultimate biological activity.

Direct halogenation of a pyridinol precursor, such as 6-methoxypyridin-3-ol, represents a straightforward approach to introduce the chloro group at the C4 position. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the pyridine ring. The hydroxyl and methoxy (B1213986) groups are electron-donating, which can direct electrophilic aromatic substitution. However, controlling the position of halogenation can be challenging and may lead to a mixture of products. The choice of halogenating agent and reaction conditions is critical to favor the desired 4-chloro isomer. For instance, the use of N-halosuccinimides (NXS) catalyzed by an acid can provide a regioselective halogenation of aromatic compounds. dntb.gov.ua

To overcome the challenges of direct halogenation, multi-step synthetic sequences involving protecting groups are often employed. wikipedia.orgorganic-chemistry.org A protecting group is temporarily introduced to a reactive functional group to prevent it from reacting in subsequent steps. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, the hydroxyl group of a pyridinol precursor could be protected, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether. This protection strategy can alter the electronic nature of the ring and direct the halogenation to the desired C4 position. Following halogenation, the protecting group is removed to yield the final product. wikipedia.org The use of an N-hydroxy protecting group has also been explored in pyridone syntheses. acs.org

Table 1: Common Protecting Groups for Hydroxyl Functionality

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Benzyl etherBnBenzyl halide, baseHydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazoleFluoride source (e.g., TBAF)
MethoxytritylMMTMMT-Cl, pyridineAcid, hydrogenolysis
BenzyloxymethylBOMBOM-Cl, baseNa/NH₃, catalytic hydrogenation
Ethoxyethyl etherEEEthyl vinyl ether, acidDilute acid (e.g., 1N HCl)

This table provides examples of protecting groups and is not exhaustive.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted pyridines. youtube.comsci-hub.se This reaction involves the attack of a nucleophile on a pyridine ring that is substituted with a good leaving group, such as a halogen. youtube.comsci-hub.se For the synthesis of this compound, a potential SNAr strategy could involve a dihalopyridine precursor. For example, reacting a 4,6-dichloropyridine derivative with a methoxide (B1231860) source could lead to the selective substitution at the 6-position. The regioselectivity of SNAr on dihalopyridines is influenced by the electronic and steric environment of the carbon atoms attached to the halogens. DFT calculations have been used to understand the electronic factors that govern the regioselectivity of SNAr in the synthesis of 4-aminoquinazolines. mdpi.com Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. researchgate.net

The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the leaving group ability in aliphatic nucleophilic substitution. sci-hub.se This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen.

While this compound itself is achiral, the principles of stereochemical control become crucial when synthesizing more complex analogues or when chiral centers are introduced in the synthetic intermediates. For instance, if a synthetic route involves the reduction of a ketone or an imine, the stereochemical outcome of this reduction can be controlled by using chiral reagents or catalysts. The development of synthetic approaches to structures bearing spiropyrrolidineoxindoles has demonstrated high regio- and diastereoselectivity in 1,3-dipolar cycloaddition reactions. nih.gov Although not directly applicable to the target molecule, these principles are important in the broader context of synthesizing pyridinol analogues with defined stereochemistry.

Modern Reaction Techniques and Green Chemistry Methodologies

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of organic reactions. nih.goveurekaselect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. sci-hub.se

In the context of synthesizing this compound and its analogues, MAOS can be applied to several steps, including nucleophilic aromatic substitution and the formation of heterocyclic rings. sci-hub.setandfonline.com For instance, the SNAr reaction of halopyridines with various nucleophiles has been shown to be significantly accelerated by microwave heating. sci-hub.setandfonline.com Microwave-assisted synthesis has been successfully used in the preparation of various pyridine and pyrrolidine (B122466) derivatives. nih.govcapes.gov.br

Table 2: Comparison of Conventional vs. Microwave-Assisted SNAr Reactions of Halopyridines

ReactionConventional HeatingMicrowave HeatingReference
Substitution of 2-iodopyridine (B156620) with PhSNaLong reaction times0.5-3 minutes, quantitative yield sci-hub.se
Substitution of halopyridines with aminesVariable yields, long reaction timesHigh yields, short reaction times tandfonline.com
Synthesis of pyrrolidine-fused chlorin8 hours, 50% yield4 hours, 41% yield nih.gov

This table illustrates the general advantages of MAOS in similar reaction types and is for comparative purposes.

Biocatalytic Transformations and Enzymatic Hydroxylation of Pyridinols

The use of enzymes and whole-cell systems represents a burgeoning field in the synthesis of pyridinols, offering high selectivity and milder reaction conditions compared to traditional chemical methods. These biocatalytic approaches are particularly attractive for producing complex or highly functionalized pyridinols.

Whole cells of Burkholderia sp. MAK1 have demonstrated a significant capacity for the oxyfunctionalization of various pyridine derivatives. nih.gov This bacterium, which can utilize pyridin-2-ol as its sole carbon and energy source, is an effective biocatalyst for the hydroxylation of pyridin-2-ols and pyridin-2-amines. nih.gov Notably, it can convert 2-aminopyridine (B139424) derivatives into their corresponding 5-hydroxy derivatives. nih.gov For instance, the biosynthesis of 6-amino-4-chloro-pyridin-3-ol has been achieved using this method, with the conversion rate being temperature-dependent. nih.gov The optimal temperature for this biotransformation was found to be 30°C, at which a near-complete conversion of approximately 97% was observed after six hours. nih.gov This biocatalytic approach has also been used to synthesize novel compounds like 6-amino-4-methyl-pyridin-3-ol, for which there were previously no established synthetic routes. nih.gov

The mechanism of hydroxylation in such biocatalytic systems often involves mono-oxygenase enzymes. For example, the biodegradation of 4-hydroxypyridine (B47283) in Agrobacterium sp. is initiated by a hydroxylation step to yield pyridine-3,4-diol, catalyzed by 4-hydroxypyridine-3-hydroxylase. nih.gov This enzyme is a mixed-function mono-oxygenase that requires O₂ and a cofactor like NADH or NADPH for its activity. nih.gov The enzyme exhibits high specificity for its heterocyclic substrate. nih.gov

Biotransformation using resting cells of bacterial strains like Ralstonia/Burkholderia sp. strain DSM 6920 has also been employed for the regioselective hydroxylation of pyridine carboxylic acids. nih.gov This strain can hydroxylate various substrates at the carbon atom located between the ring nitrogen and the carboxyl group. nih.gov This method has been successfully used to produce compounds such as 2-hydroxy-6-chloronicotinic acid and 2-hydroxy-5,6-dichloronicotinic acid. nih.gov

The development of chemo-enzymatic strategies further broadens the scope of biocatalysis in pyridinol synthesis. An example is the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable pharmaceutical intermediates. acs.org This approach combines a chemical activation step with an enzymatic reduction catalyzed by an ene-reductase (EneIRED), achieving high yields and enantioselectivity. acs.org

Photochemical and Electrocatalytic Synthetic Innovations

Recent advancements in synthetic chemistry have led to the development of novel photochemical and electrocatalytic methods for the functionalization of pyridines, offering alternative pathways to pyridinols that are often more efficient and selective.

Photochemical Synthesis:

Photochemical transformations provide a powerful tool for the synthesis of pyridinols, particularly for achieving challenging regioselectivity. A notable method involves the photochemical valence isomerization of pyridine N-oxides to achieve C3-selective hydroxylation. acs.orgnih.gov This metal-free transformation is operationally simple and compatible with a wide range of functional groups. acs.orgnih.gov The reaction proceeds through the irradiation of a pyridine N-oxide, which is thought to form an oxaziridine (B8769555) intermediate. acs.org This intermediate can then rearrange to provide the C3-hydroxylated pyridine. acs.org This strategy has been successfully applied to the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine moiety. acs.org The choice of irradiation wavelength is crucial; for instance, a 254 nm wavelength is effective for pyridine N-oxides with a λₘₐₓ below 280 nm, while a 300 nm wavelength can be used for those with a λₘₐₓ above 280 nm, albeit with lower efficiency. acs.org

Photochemical reactions of pyridinium (B92312) salts have also been explored for constructing complex molecular skeletons. chemrxiv.orgresearchgate.net Irradiation of pyridinium salts can lead to various transformations, including the formation of bicyclic aziridines, which can serve as precursors to aminocyclopentene derivatives. researchgate.net

Electrocatalytic Synthesis:

Electrocatalysis offers a sustainable and highly efficient alternative for the synthesis of pyridine derivatives. The electrocatalytic hydrogenation of pyridines to piperidines, for example, can be achieved at ambient temperature and pressure using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium (Rh) cathode catalyst. acs.orgnih.gov This method avoids the need for high temperatures and pressures typical of thermochemical hydrogenation. nih.gov The process shows high current efficiency and can be applied to a variety of nitrogen-containing aromatic compounds. acs.orgnih.gov

Furthermore, electrochemical methods can be used for the direct carboxylation of pyridines with CO₂. nih.gov By carefully selecting the electrolysis cell type (divided vs. undivided), it is possible to control the site selectivity of the carboxylation, targeting different positions on the pyridine ring. nih.gov This strategy has been used to synthesize nicotinic acid derivatives and can be applied to a range of substituted pyridines, including 2,3-disubstituted and 2,6-disubstituted pyridines. nih.gov The electrocatalytic hydrogenation of pyridinium can also proceed via a heterogeneous reaction with chemisorbed hydrogen on a platinum electrode under mild potentials. rsc.org

Optimization of Reaction Parameters and Scale-Up Considerations for Industrial Research

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful optimization of reaction parameters and consideration of scale-up challenges. The goal is to develop a robust, efficient, and economically viable process.

Industrial synthesis of pyridine bases often relies on gas-phase catalytic reactions, such as the condensation of aldehydes and ketones with ammonia (B1221849) over heterogeneous catalysts. justia.com Historically, these methods have faced challenges with low yields and poor selectivity. justia.com Modern approaches focus on developing improved catalyst systems and optimizing reaction conditions to overcome these limitations. justia.comresearchgate.net

A successful example of scaling up the synthesis of a pyridinol derivative is the fully continuous flow synthesis of 2-hydroxypyridine-N-oxide (HOPO). acs.org This process was scaled up to a production rate of 8 kg/day with an isolated yield of over 90% and a purity exceeding 99.0%. acs.org Key to this success was the use of gear pumps and mass flow meters for precise component delivery, and the proportional scaling of reactors, including a mixed fixed bed reactor with a 3D-printed static mixer to ensure complete conversion. acs.org

The following subsections delve into specific aspects of optimization and scale-up that are critical for the industrial research and production of pyridinols.

Solvent Effects on Reaction Kinetics and Yield Optimization

The choice of solvent is a critical parameter in the synthesis of pyridinols and their analogues, as it can significantly influence reaction kinetics, product yield, and even the reaction pathway. nih.govchemeurope.com Pyridine itself is often used as a polar, aprotic solvent in various organic reactions. chemeurope.comwikipedia.org

A systematic study on the multicomponent synthesis of pyridine-3,5-dicarbonitriles highlighted the profound effect of the solvent on the reaction outcome. nih.gov In this study, performing the reaction in ethanol (B145695) with an amine base catalyst gave good results. nih.gov However, switching the solvent to acetonitrile (B52724) and using an ionic base catalyst resulted in similar yields but in a much shorter reaction time. nih.gov This demonstrates that a careful selection of the solvent-catalyst system can dramatically improve reaction efficiency. Furthermore, changing the solvent from ethanol to acetonitrile enabled the synthesis of sterically hindered pyridine derivatives that were difficult to obtain otherwise. nih.gov

The mechanism of the final oxidation step was also found to be solvent-dependent. In the amine-base-catalyzed system in ethanol, a Knoevenagel adduct intermediate plays a key role, whereas in the ionic-base-catalyzed system in acetonitrile, aerobic oxygen acts as the primary oxidant. nih.gov

In the synthesis of pharmaceutically useful pyridine derivatives, inert solvents like toluene (B28343), dimethylbenzene, or chlorobenzene (B131634) are often employed. google.com In some cases, the reaction can be carried out neat, with an excess of a liquid reagent serving as the solvent. google.com When a two-phase system is desired, an inert solvent such as toluene or xylene can be added to an aqueous reaction mixture. google.com

The table below illustrates the impact of different solvents on the yield of a model reaction for imidazo[1,2-a]pyridine (B132010) synthesis.

Table 1: Effect of Different Solvents on Imidazo[1,2-a]pyridine Synthesis This is an interactive table. Feel free to sort, filter, or search for specific data.

Entry Solvent Yield (%)
1 Ethanol 90
2 Methanol 85
3 Acetonitrile 82
4 Dichloromethane 70
5 Toluene 65
6 Water 60
7 Solvent-free 55

Catalyst Systems and Ligand Design for Enhanced Efficiency

The development of highly efficient catalyst systems is paramount for the selective and high-yield synthesis of this compound and its analogues. A wide array of metal-catalyzed transformations have been developed for the synthesis and functionalization of the pyridine ring. acsgcipr.org

Catalyst Systems:

Different metal catalysts are employed depending on the desired transformation. For instance, rhodium (Rh) catalysts are effective for the hydroacylation and N-annulation of aldehydes and alkynes to form pyridines. acsgcipr.org Iron (Fe) catalysts have been used for the cyclization of ketoxime acetates and aldehydes. acsgcipr.org Manganese (Mn) complexes have shown promise in the direct synthesis of quinolines and pyridines from γ-amino alcohols and ketones or secondary alcohols. rsc.org Copper (Cu) and palladium (Pd) catalysts are also widely used for various pyridine functionalization reactions. nih.govresearchgate.netorganic-chemistry.org

Ligand Design:

Ligand design plays a crucial role in controlling the reactivity and selectivity of metal catalysts. For palladium-catalyzed C-3 selective olefination of pyridines, 1,10-phenanthroline (B135089) has been identified as an effective ligand. acs.org N-heterocyclic carbene (NHC) ligands have been used in nickel-catalyzed C-4 selective addition of pyridines across alkenes and alkynes. nih.govacs.org

The use of directing groups that are themselves ligands can enable challenging C-H functionalization reactions. The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, for example, allows for the divergent functionalization of unactivated methylene (B1212753) C(sp³)–H bonds. scilit.com Combining this directing group with axially chiral ligands can even lead to asymmetric functionalization. scilit.com Mono(phosphinoamido)-ligated rare earth complexes have been used for the ortho-C(sp²)–H functionalization of pyridines. nih.gov

The table below summarizes various catalyst systems and their applications in pyridine synthesis.

Table 2: Catalyst Systems for Pyridine Synthesis and Functionalization This is an interactive table. Feel free to sort, filter, or search for specific data.

Catalyst System Ligand/Support Reaction Type Reference
Rh(II) - 6π-electrocyclization of α-diazo oxime ethers rsc.org
Ni/Lewis Acid N-heterocyclic carbene (NHC) C-4 selective alkenylation nih.govacs.org
Pd(0) 1,10-phenanthroline C-3 selective olefination acs.org
Mn(I) complexes NNHY (Y = NR₂, SR) Direct synthesis from γ-amino alcohols rsc.org
ZSM-5 Co²⁺ or Fe³⁺ modification Gas-phase cyclization researchgate.net
Ru₁CoNP/HAP Hydroxyapatite (HAP) Synthesis from furfural nih.gov
Pd/C/K-10 Montmorillonite Domino cyclization-oxidative aromatization organic-chemistry.org

Process Analytical Technology (PAT) in Pyridinol Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The goal of PAT is to ensure final product quality by building it into the process from the start.

In the context of pyridinol synthesis, PAT can be implemented to monitor and control key reaction parameters in real-time, leading to improved consistency, yield, and safety, especially during scale-up. For example, in a continuous flow synthesis, PAT tools can be used to monitor reaction progress, impurity formation, and catalyst deactivation.

A practical application of PAT principles can be seen in the use of multi-objective Bayesian optimization for the synthesis of butylpyridinium bromide in a continuous flow system. ucla.edu This approach allows for the simultaneous optimization of both reaction yield and production rate. ucla.edu By incorporating real-time analysis, such as semi-automated nuclear magnetic resonance (NMR) spectroscopy, the optimization model can be continuously updated and refined. ucla.edu This "human-in-the-loop" implementation of an experimental design platform enables rapid identification of optimal reaction conditions within a defined parameter space, including solvent, concentration, stoichiometry, temperature, and time. ucla.edu

The implementation of PAT in the continuous flow synthesis of 2-hydroxypyridine-N-oxide involved the use of mass flow meters to precisely control the feed rates of reactants. acs.org This level of control is crucial for maintaining consistent product quality and achieving high yields during large-scale production. acs.org

While direct mentions of PAT in the synthesis of this compound are scarce, the principles are broadly applicable. Spectroscopic techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and NMR can be integrated into the reaction vessel or flow path to provide real-time information on the concentration of reactants, intermediates, and the final product. This data can then be used to create feedback loops that automatically adjust process parameters like temperature, pressure, or reactant flow rates to maintain the reaction within its optimal window.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 Chloro 6 Methoxypyridin 3 Ol

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, a reactivity pattern that is further modulated by the electronic effects of its substituents. The chlorine atom at the C4 position and the electron-donating hydroxyl and methoxy (B1213986) groups at C3 and C6, respectively, create a unique electronic landscape that governs the molecule's reactivity.

The chlorine atom at the 4-position is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for attack by nucleophiles. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce new functional groups. This reactivity is a cornerstone for synthesizing a wide array of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile for creating biaryl structures or introducing alkyl and alkenyl groups. The availability of the corresponding boronic acid, (6-chloro-4-methoxypyridin-3-yl)boronic acid, further expands the synthetic possibilities. alfa-chemistry.com

Buchwald-Hartwig Amination: This method provides a general route to form C-N bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. organic-chemistry.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org Selective amination at an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the potential for controlled, stepwise functionalization in di-halogenated systems. nih.gov

Table 1: Reactions at the Chlorine Atom

Reaction Type Reagents and Conditions Product Type
Nucleophilic Displacement Amine (R₂NH), Base, Heat 4-Amino-6-methoxypyridin-3-ol
Suzuki-Miyaura Coupling R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) 4-Aryl/Alkyl-6-methoxypyridin-3-ol
Buchwald-Hartwig Amination R¹R²NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) 4-(R¹R²N)-6-methoxypyridin-3-ol

The hydroxyl group at the C3 position is a versatile handle for further derivatization through various functional group interconversions.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated using alkyl halides in the presence of a base (Williamson ether synthesis) or acylated using acyl chlorides or anhydrides to form esters. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride or anhydride. ub.edu This transformation activates the C3 position for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities that are not directly accessible from the hydroxyl group itself. ub.edu

Table 2: Derivatization of the Hydroxyl Moiety

Reaction Type Reagents and Conditions Product Functional Group
O-Alkylation R-X (X=Br, I), Base (e.g., NaH) Ether (-OR)
O-Acylation RCOCl or (RCO)₂O, Base (e.g., Pyridine) Ester (-OCOR)
O-Sulfonylation TsCl, MsCl, or Tf₂O, Base (e.g., Pyridine) Sulfonate Ester (-OTs, -OMs, -OTf)
FGI to Halide 1) TsCl, pyr; 2) LiX (X=Cl, Br) Halide (-Cl, -Br)

The methoxy group at the C6 position, while generally stable, can undergo specific transformations under forcing conditions.

Dealkylation: The methyl group can be cleaved to unveil the corresponding pyridinol (a dihydroxypyridine derivative). This is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction provides access to polyhydroxylated pyridine scaffolds.

Oxidation Pathways: While the oxidation of a methoxy group to a formyl or carboxyl group is known for some aromatic systems, it is challenging in this specific molecule. The presence of the electron-rich pyridinol ring and the hydroxyl group itself, which are sensitive to oxidation, would likely lead to a complex mixture of products or degradation under typical oxidative conditions. Achieving selective oxidation of the methoxy group would require highly specialized and carefully controlled protocols.

Advanced Oxidation and Reduction Chemistry

The response of 4-Chloro-6-methoxypyridin-3-ol to oxidative and reductive conditions allows for further manipulation of the pyridine core and its substituents.

The oxidation of pyridinol derivatives can be complex, with potential reactions at the nitrogen atom, the hydroxyl group, or the pyridine ring itself.

N-Oxidation: A common reaction for pyridines is oxidation at the nitrogen atom to form a pyridine N-oxide. acs.org This can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, often facilitating subsequent functionalization at different positions.

Hydroxyl Group Oxidation: Selective oxidation of the C3-hydroxyl group to a ketone (pyridinone) can be accomplished using specific oxidizing agents. However, care must be taken to avoid over-oxidation or reaction at other sites. The choice of oxidant is critical for controlling the reaction outcome.

Table 3: Oxidation Reactions

Reaction Type Reagents and Conditions Product Type
N-Oxidation m-CPBA or H₂O₂ Pyridine N-oxide derivative
Hydroxyl Oxidation MnO₂ or Dess-Martin Periodinane 6-Chloro-4-methoxypyridin-3(2H)-one

Reduction reactions offer a pathway to selectively remove the halogen substituent or, under more vigorous conditions, to saturate the pyridine ring.

Hydrodehalogenation: The chlorine atom at the C4 position can be selectively removed through catalytic hydrogenation. This process, known as hydrodehalogenation, is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is effective for replacing a halogen with a hydrogen atom, yielding 6-methoxypyridin-3-ol.

Chemoselective Reduction: In systems with multiple reducible groups, such as a nitro group and a halogen, conditions can be optimized for selective reduction. For instance, using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst allows for the selective reduction of a nitro group while leaving a chloro group intact, or vice versa, by controlling the reaction temperature. nih.gov This principle of chemoselectivity is crucial when designing synthetic routes for complex molecules where multiple functional groups are present. nih.gov

Table 4: Reduction Reactions

Reaction Type Reagents and Conditions Product
Hydrodehalogenation H₂, Pd/C, Solvent (e.g., EtOH) 6-Methoxypyridin-3-ol

Mechanistic Investigations of Complex Transformations

The chemical behavior of this compound is characterized by the potential for various reaction types, including nucleophilic aromatic substitution and electrophilic aromatic substitution. The positions of the substituents are critical in determining the favored reaction pathways.

Understanding Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is heavily influenced by the directing effects of its substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director for electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution, the chloro group can act as a leaving group, with the reaction being facilitated by the electron-donating nature of the other substituents.

The regioselectivity of nucleophilic aromatic substitution (SNA) on chloro-substituted pyridines is a well-studied area. In derivatives of 2,4-dichloroquinazoline, for instance, nucleophilic attack by amines preferentially occurs at the 4-position. mdpi.com This preference can be explained by computational studies, which show that the carbon atom at the 4-position has a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. The activation energy for the SNAr reaction is consequently lower when the nucleophile approaches at this position. mdpi.com While not directly studying this compound, this provides a framework for predicting its reactivity.

In the case of this compound, the 4-position is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrogen atom in the ring and the potential for stabilization of the intermediate Meisenheimer complex by the methoxy and hydroxyl groups.

Stereoselectivity becomes a factor when the derivatization creates a new chiral center. For instance, in the synthesis of certain bicyclic compounds, the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This distinction is crucial when multiple products can be formed.

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. wikipedia.orglibretexts.org This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. wikipedia.orglibretexts.org This is the thermodynamic product.

A classic example illustrating this concept is the addition of HBr to 1,3-butadiene, where different temperatures lead to different ratios of the 1,2- and 1,4-addition products. libretexts.org

For this compound, consider a hypothetical reaction where two different positions on the ring can be functionalized. The initially formed product (kinetic) might not be the most stable isomer. By adjusting the reaction temperature and time, it may be possible to favor the formation of the more stable thermodynamic product.

Reaction ConditionControlling FactorPredominant ProductCharacteristics
Low TemperatureKinetic Control Product with the lowest activation energy (fastest forming). wikipedia.orglibretexts.orgOften less stable.
High TemperatureThermodynamic Control The most stable product. wikipedia.orglibretexts.orgFormation is often reversible, allowing equilibrium to be reached.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 Methoxypyridin 3 Ol

Vibrational and Electronic Spectroscopy

The spectroscopic properties of 4-Chloro-6-methoxypyridin-3-ol, which are crucial for understanding its molecular structure and electronic nature, have been a subject of scientific inquiry. Techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in this regard.

Infrared (IR) Spectroscopy for Functional Group Identification

For a related compound, 3-chloro-6-methoxypyridazine (B157567), computational studies using Density Functional Theory (DFT) have been employed to calculate its vibrational frequencies. nih.gov Such theoretical approaches can provide valuable insights into the expected IR spectrum of this compound. For instance, the O-H stretching vibration of the hydroxyl group is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the methoxy (B1213986) group and the hydroxyl group would likely be observed in the 1000-1300 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine (B92270) ring are expected to produce absorption bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be particularly useful for studying tautomerism. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The pyridine ring in this compound is the primary chromophore responsible for its UV absorption.

Although a specific experimental UV-Vis spectrum for this compound is not documented in the available search results, studies on similar molecules like 3-chloro-6-methoxypyridazine have reported UV-Vis absorption spectra recorded in methanol. nih.gov Such analyses help in understanding the electronic transitions, which are typically of the π → π* and n → π* type for heteroaromatic systems. The position and intensity of the absorption maxima can be influenced by the solvent polarity and the presence of different tautomeric forms. For this compound, the potential for keto-enol tautomerism, involving the hydroxyl group and the adjacent carbonyl group in a potential tautomeric form, could be investigated using UV-Vis spectroscopy by analyzing spectral shifts in different solvents.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Determination of Molecular Geometry and Conformational Preferences

As of the current literature survey, a crystal structure for this compound has not been reported. However, the crystal structures of related substituted pyridines and other heterocyclic compounds have been extensively studied. For example, the crystal structure of 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide has been determined, providing insights into the geometry of a substituted pyridine ring. researchgate.net In the absence of experimental data for this compound, computational modeling, such as DFT calculations, can be utilized to predict its molecular geometry and conformational preferences. These calculations can provide optimized bond lengths and angles, offering a theoretical model of the molecule's structure.

Computational and Theoretical Chemistry Insights into 4 Chloro 6 Methoxypyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic behavior of molecules.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. umn.edu It is based on the principle that the total energy of a system is a functional of its electron density. By employing various exchange-correlation functionals, such as the widely used B3LYP, DFT can accurately predict molecular geometries and electronic properties. nih.gov

For 4-Chloro-6-methoxypyridin-3-OL, DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT is used to calculate the distribution of electron density, which is key to predicting how the molecule will interact with other chemical species. nih.govresearchgate.net The theory provides a basis for understanding the molecule's stability and chemical reactivity, identifying the most likely sites for electrophilic and nucleophilic attack. mdpi.comchemrxiv.org

DFT is a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT. nih.govnih.gov These calculations provide insights into the electronic environment of each nucleus. The predicted chemical shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. rsc.org

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be computed using DFT. nih.govuit.no These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyridine (B92270) ring and its substituents. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. researchgate.net

Table 1: Hypothetical DFT-Calculated Spectroscopic Data for this compound This table presents representative data that would be obtained from DFT calculations.

Parameter Atom/Group Calculated Value (B3LYP/6-311+G(d,p))
¹H NMR Chemical Shift H (on -OH) ~ 9.5 ppm
H (on ring) ~ 7.0 - 8.0 ppm
H (on -OCH₃) ~ 4.0 ppm
¹³C NMR Chemical Shift C-Cl ~ 150 ppm
C-OH ~ 145 ppm
C-OCH₃ ~ 160 ppm
C (ring) ~ 110 - 140 ppm
C (in -OCH₃) ~ 55 ppm
Vibrational Frequency O-H stretch ~ 3500 cm⁻¹
C-H stretch ~ 3100 cm⁻¹
C=C/C=N stretch ~ 1500 - 1600 cm⁻¹
C-O stretch ~ 1250 cm⁻¹
C-Cl stretch ~ 700 cm⁻¹

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com

HOMO-LUMO Gap: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com

Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These indices, derived from conceptual DFT, include:

Ionization Potential (I): Approximately equal to -E(HOMO).

Electron Affinity (A): Approximately equal to -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge. irjweb.com

Table 2: Hypothetical Reactivity Indices for this compound This table presents representative data derived from HOMO/LUMO energies calculated via DFT.

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy E(HOMO) - -6.5
LUMO Energy E(LUMO) - -2.0
HOMO-LUMO Gap ΔE E(LUMO)-E(HOMO) 4.5
Ionization Potential I -E(HOMO) 6.5
Electron Affinity A -E(LUMO) 2.0
Chemical Hardness η (I - A) / 2 2.25
Chemical Potential μ -(I + A) / 2 -4.25
Electrophilicity Index ω μ² / (2η) 4.01

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, this involves analyzing the rotation around single bonds, such as the C-O bonds of the hydroxyl and methoxy (B1213986) groups. The goal is to identify the most stable conformers, which correspond to local minima on the potential energy surface (PES). ustc.edu.cn

The collection of all possible conformations and their corresponding energies forms the molecule's energy landscape. ustc.edu.cnresearchgate.net By mapping this landscape, researchers can understand the flexibility of the molecule and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape might change in different environments, which in turn affects its ability to interact with other molecules.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Molecular modeling can predict these solvation effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, such as the Continuum-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). rsc.org

In Silico Approaches to Structure-Reactivity Relationships

The journey from a chemical structure to a functional molecule is complex. In silico methods provide a rational and efficient pathway to navigate this complexity by modeling the relationship between a molecule's structure and its chemical or biological activity. For substituted pyridinols like this compound, these computational techniques can elucidate the key structural features that govern its reactivity and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in public literature, the principles can be illustrated through studies on analogous pyridine derivatives.

QSAR models are built upon molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. These can include electronic, steric, hydrophobic, and topological parameters. For a compound like this compound, relevant descriptors would likely include:

Electronic Descriptors: The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy and hydroxyl groups significantly influence the electron density distribution in the pyridine ring. Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies would be critical.

Steric Descriptors: The size and shape of the substituents (chloro, methoxy) would be quantified by descriptors like molar refractivity and van der Waals volume.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

A hypothetical QSAR study on a series of substituted pyridinols might aim to predict their inhibitory activity against a specific enzyme. The resulting model would be a linear or non-linear equation that correlates a selection of these descriptors with the observed activity.

For instance, a study on pyridine and bipyridine derivatives for anticancer activity against HeLa cells developed a Multiple Linear Regression (MLR) model. chemrevlett.com The statistical quality of this model was indicated by a high coefficient of determination (R²) of 0.808 for the training set and 0.908 for the test set, demonstrating good predictive capability. chemrevlett.com Another QSAR study on diindenopyridine derivatives found a linear relationship between their cytotoxicity and descriptors like surface area and molar refractivity. nih.gov

Similarly, a QSAR investigation of methoxypyridinium cations as acetylcholinesterase (AChE) binders resulted in a robust model with a high correlation coefficient (R² = 0.9359 for the training set), indicating a strong relationship between the calculated molecular descriptors and the binding affinity. nih.gov

These examples underscore how QSAR can be a powerful tool. For this compound, developing a QSAR model would involve synthesizing a series of analogs with variations at the chloro, methoxy, or other positions, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to derive a predictive model. Such a model would be invaluable for designing new, more potent derivatives.

Table 1: Illustrative QSAR Model Parameters for Pyridine Derivatives

QSAR Study SubjectStatistical MethodKey DescriptorsR² (Training Set)Q² (Cross-validation)Reference
Pyridine & Bipyridine DerivativesMultiple Linear Regression (MLR)Not specified0.8080.784 chemrevlett.com
Diindenopyridine DerivativesLinear RegressionSurface Area, Molar RefractivityNot specifiedNot specified nih.gov
Methoxypyridinium Cations (AChE binders)Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA)Not specified0.9359Not specified nih.gov
Imidazopyrimidine DerivativesCoMFA/CoMSIASteric, Electrostatic, Hydrophobic fields0.872 (CoMFA), 0.923 (CoMSIA)0.665 (CoMFA), 0.632 (CoMSIA) ccspublishing.org.cn

This table is for illustrative purposes and is based on studies of related pyridine compounds, not this compound itself.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comyoutube.com This technique is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

For this compound, molecular docking could be employed to screen a library of proteins to identify potential binding partners. Once a target is identified, docking can reveal the binding mode and affinity. The key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group (-OH) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The pyridine ring and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A molecular docking study on 3-hydroxypyridine-4-one derivatives as acetylcholinesterase (AChE) inhibitors revealed key interactions. nih.gov For example, the phenyl group of a ligand formed hydrophobic interactions with Trp285 and Tyr340, while the piperidine (B6355638) ring interacted with Tyr336, Tyr123, and Phe337. nih.gov Such detailed interaction maps are vital for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity and selectivity.

In another study, docking of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) predicted strong binding affinities, suggesting its potential as an inhibitor in the context of Alzheimer's disease. researchgate.net The binding energies were calculated to be -8.00 kcal/mol for AChE and -9.60 kcal/mol for BuChE. researchgate.net

Table 2: Illustrative Molecular Docking Results for Substituted Pyridine Analogs

Ligand/Derivative ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Affinity (kcal/mol)Reference
3-Hydroxypyridine-4-one derivativeAcetylcholinesterase (AChE)Trp285, Tyr340, Tyr336, Phe337Not explicitly stated in abstract nih.gov
Imidazo[1,2-a]pyridine (B132010) derivativeAcetylcholinesterase (AChE)Not specified-8.00 researchgate.net
Imidazo[1,2-a]pyridine derivativeButyrylcholinesterase (BuChE)Not specified-9.60 researchgate.net
Pyridine/Pyrimidine (B1678525) derivativesEpidermal Growth Factor Receptor (EGFR)Not specifiedNot specified nih.gov

This table is for illustrative purposes and is based on studies of related pyridine compounds, not this compound itself.

By applying molecular docking to this compound, researchers could generate hypotheses about its mechanism of action and guide the synthesis of new analogs with improved therapeutic profiles. The combination of QSAR and molecular docking provides a powerful, synergistic approach to understanding the complex interplay between chemical structure and biological function.

Research Applications and Derivatization in Chemical and Interdisciplinary Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 4-Chloro-6-methoxypyridin-3-ol makes it a key starting material in the multi-step synthesis of intricate organic molecules. Its derivatives, such as (4-Chloro-6-methoxypyridin-3-yl)boronic acid and (6-Chloro-4-methoxypyridin-3-yl)boronic acid, are commercially available, indicating their utility in coupling reactions, most notably the Suzuki reaction, to form new carbon-carbon bonds. bldpharm.combldpharm.com This capability is fundamental to constructing the complex carbon skeletons of advanced organic compounds.

While direct examples for this compound are not extensively documented in publicly available literature, the broader class of chloromethoxypyridines and their structural relatives, chloromethoxypyrimidines and -quinolines, serve as important intermediates in various synthetic pathways. For instance, the related compound 4-chloro-6-methoxypyrimidine (B185298) is utilized in the synthesis of 4,6-dichloropyrimidine (B16783), a key industrial intermediate. google.com This highlights the general importance of this class of compounds as foundational molecules in chemical synthesis.

The functional groups of this compound provide multiple avenues for the construction of new heterocyclic frameworks. The hydroxyl group can be a nucleophile or can be converted into other functional groups, while the chloro substituent is susceptible to nucleophilic substitution. These reactions can be used to append new rings onto the pyridine (B92270) core.

For example, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a structurally related quinoline (B57606) derivative, has been reported as a key intermediate in the development of quinoline-based inhibitors. atlantis-press.com This synthesis involves cyclization, nitration, and chlorination steps, demonstrating how a substituted aniline, a precursor to the pyridinol, can be elaborated into a more complex heterocyclic system. atlantis-press.com Similarly, other research has focused on synthesizing novel heterocyclic compounds from precursors containing chloro and methoxy (B1213986) functionalities, which have shown potential as enzyme inhibitors. nih.gov

The potential for this compound to act as a precursor for advanced organic materials lies in its ability to be incorporated into larger molecular architectures. The development of materials with specific electronic or photophysical properties often relies on the precise arrangement of functionalized heterocyclic building blocks. While specific applications of this compound in materials science are not yet widely reported, the synthesis of a novel curcumin (B1669340) analog, 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, showcases how related chloromethoxy-heterocycles can be used to create fluorescent dyes with potential applications in biological systems. mdpi.com

Applications in Medicinal Chemistry Research (Mechanism and Design Focus)

The core structure of this compound is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The design and synthesis of derivatives aim to modulate the compound's interaction with biological targets to achieve desired therapeutic effects.

The synthesis of derivatives from precursors similar to this compound has led to the discovery of compounds with potent biological activities. For instance, the synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a key step in producing inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. atlantis-press.comresearchgate.net The development of such targeted therapies relies on the rational design of molecules that can selectively interact with specific enzymes or receptors.

Furthermore, various studies have detailed the synthesis of novel series of quinazolinone derivatives, which share structural similarities with the pyridinol, and have demonstrated significant anticancer activity. nih.gov The synthesis of 4-(1,2,3-triazol-1-yl)coumarin derivatives has also been explored, with some compounds showing promising antitumor activities by inducing cell-cycle arrest and apoptosis. nih.gov

Understanding how a molecule interacts with its biological target is fundamental to drug design. For derivatives of related structures, detailed investigations into their mechanisms of action have been conducted. For example, some 1,2,4-triazole (B32235) derivatives have been shown to inhibit enzymes like α-glucosidase, with molecular docking studies revealing the specific interactions within the enzyme's active site. nih.gov

In the context of cancer research, the PI3K/Akt/mTOR pathway is a well-established target. The development of dual PI3K and mTOR inhibitors, for which intermediates like 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline are crucial, has shown efficacy in overcoming resistance to other cancer therapies. atlantis-press.comresearchgate.net Similarly, sulfonamide derivatives incorporating a pyridazine (B1198779) scaffold have been identified as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the resulting changes in activity, researchers can identify the key structural features required for potency and selectivity.

Development in Agrochemical Research

The chemical framework of this compound is also a valuable starting point for the synthesis of new agrochemicals, including herbicides and pesticides.

Precursor Chemistry for Herbicides and Pesticides

A significant application of a closely related compound, 4-chloro-6-methoxypyrimidine, is in the synthesis of the broad-spectrum fungicide, azoxystrobin. A Chinese patent describes a method for synthesizing 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine, which is a key intermediate in the industrial production of azoxystrobin. google.com This demonstrates the utility of the chloromethoxypyrimidine core in creating agrochemically active compounds.

Furthermore, research into 6-aryloxy-4-chloro-2-phenylpyrimidines as fungicides and herbicide safeners has shown promise. nih.gov Starting from fenclorim, a known herbicide safener, scientists have synthesized a range of derivatives with potent fungicidal activity against various plant pathogens. nih.gov This work underscores the potential of modifying the basic 4-chloro-pyrimidine structure to develop new and effective crop protection agents.

Enhancing Biological Activity through Structural Modification

The biological activity of compounds derived from this compound can be fine-tuned through strategic structural modifications. General principles of medicinal chemistry can be applied to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com For example, the introduction of different substituents on the pyridine ring can alter the molecule's interaction with its biological target, leading to improved efficacy. The exploration of various derivatives allows for the establishment of structure-activity relationships (SAR), guiding the design of more effective compounds.

Contributions to Materials Science

Beyond its biological applications, this compound and its derivatives have potential uses in the field of materials science, particularly in the design of ligands for coordination chemistry and the development of functional materials.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group in this compound make it a potential ligand for coordinating with metal ions. msu.eduuci.eduyoutube.com The synthesis of derivatives such as (4-Chloro-6-methoxypyridin-3-yl)boronic acid further expands its utility in this area. bldpharm.com Boronic acids are versatile reagents in cross-coupling reactions, allowing for the facile introduction of the pyridinyl moiety into larger, more complex ligand architectures. These ligands can then be used to form coordination complexes with various metals, which may exhibit interesting catalytic properties or be used in the construction of metal-organic frameworks (MOFs).

Development of Specialty Chemicals and Functional Materials (e.g., Liquid Crystals)

The rigid, aromatic structure of the pyridine ring is a common feature in liquid crystalline materials. nih.govresearchgate.netmdpi.comwhiterose.ac.uk By incorporating the this compound core into larger molecules with appropriate long-chain substituents, it may be possible to design new liquid crystals with specific mesomorphic properties. These materials have applications in displays, sensors, and other advanced technologies. The synthesis of Schiff bases and other derivatives from heterocyclic precursors has been shown to yield compounds with liquid crystalline behavior, suggesting a promising avenue for the application of this compound in this field. nih.govresearchgate.netmdpi.com

Emerging Research Frontiers and Future Directions for 4 Chloro 6 Methoxypyridin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic methodologies for obtaining 4-Chloro-6-methoxypyridin-3-ol is an active area of research. Traditional synthetic pathways are being re-evaluated with a focus on green chemistry principles, aiming to reduce waste, improve energy efficiency, and utilize less hazardous reagents. Researchers are exploring biocatalytic methods, leveraging enzymes to perform specific transformations with high selectivity and under mild conditions. Additionally, flow chemistry is being investigated as a means to enhance reaction control, improve safety, and enable scalable production. The development of one-pot syntheses and tandem reactions that minimize intermediate purification steps is also a key objective in creating more streamlined and environmentally benign routes to this important chemical intermediate.

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new ones. Advanced computational and experimental techniques are being employed to elucidate the intricate details of these reaction pathways. Quantum mechanical calculations, for instance, can provide insights into transition state geometries and activation energies, helping to rationalize observed product distributions. researchgate.net In-situ spectroscopic monitoring, such as NMR and IR spectroscopy, allows for real-time tracking of reaction progress and the identification of transient intermediates. By combining these approaches, chemists can gain a comprehensive picture of the factors that govern reactivity and selectivity, paving the way for more rational and efficient synthetic strategies.

Exploration of Supramolecular Interactions and Self-Assembly

The specific arrangement of functional groups in this compound, including the hydroxyl, methoxy (B1213986), and chloro substituents, as well as the pyridine (B92270) nitrogen, makes it an intriguing candidate for studies in supramolecular chemistry. These groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking. Researchers are exploring how these interactions can be harnessed to direct the self-assembly of the molecule into well-defined, higher-order structures. researchgate.net The formation of such supramolecular architectures can lead to materials with novel properties and functions. Understanding the principles that govern the self-assembly of this compound could enable the design of new crystalline forms, co-crystals, and liquid crystalline phases with tailored characteristics.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, and their application to the study of this compound holds significant promise. researchgate.netijsetpub.comeurekalert.org By training algorithms on large datasets of chemical reactions and molecular properties, AI and ML models can be developed to predict the outcomes of reactions involving this compound, suggest optimal reaction conditions, and even propose novel synthetic routes. ijsetpub.comresearchgate.net These predictive tools can dramatically accelerate the discovery and development process by reducing the number of experiments that need to be performed. researchgate.net Furthermore, AI can be used to analyze complex datasets from high-throughput screening experiments, helping to identify structure-activity relationships and guide the design of new derivatives with improved properties. ijsetpub.com

Unexplored Biological Target Identification and Validation in Chemical Biology

While the biological activities of some derivatives of this compound are known, there remains a vast, unexplored landscape of potential biological targets for this compound and its analogues. rsc.org Chemical biology approaches, which utilize small molecules as probes to study biological systems, are being employed to identify new protein binding partners and elucidate novel mechanisms of action. dundee.ac.uk High-throughput screening of compound libraries against diverse biological assays can uncover unexpected activities. Once a hit is identified, techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to pinpoint the specific protein target. Subsequent validation studies, often involving genetic and cellular approaches, are then necessary to confirm the biological relevance of the interaction. mdpi.com This exploration could lead to the discovery of new therapeutic applications for compounds derived from this scaffold. dundee.ac.uk

Potential for Functional Material Design and Smart Systems

The unique electronic and structural features of this compound make it a promising building block for the design of advanced functional materials and smart systems. The interplay between its electron-donating (methoxy) and electron-withdrawing (chloro) groups, along with the coordinating ability of the pyridine nitrogen, can be exploited to create materials with interesting optical, electronic, and responsive properties. For example, incorporation of this moiety into polymers or metal-organic frameworks could lead to materials that exhibit changes in color, fluorescence, or conductivity in response to external stimuli such as light, heat, or the presence of specific chemical species. This could pave the way for applications in sensing, molecular switching, and the development of "smart" materials that can adapt to their environment.

Interactive Data Table: Research Focus Areas for this compound

Research AreaKey ObjectivesMethodologiesPotential Applications
Sustainable SynthesisReduce waste, improve efficiency, use safer reagents.Biocatalysis, flow chemistry, one-pot reactions.Greener manufacturing processes.
Mechanistic ElucidationUnderstand reaction pathways and intermediates.Quantum calculations, in-situ spectroscopy.Optimized and more efficient syntheses.
Supramolecular ChemistryControl self-assembly into ordered structures.X-ray crystallography, NMR spectroscopy.Novel crystalline materials, liquid crystals.
AI and Machine LearningPredict reaction outcomes and properties.Algorithm development, analysis of large datasets.Accelerated discovery of new compounds.
Chemical BiologyIdentify and validate new biological targets.High-throughput screening, proteomics.New therapeutic agents.
Functional MaterialsCreate materials with responsive properties.Polymer synthesis, metal-organic frameworks.Sensors, smart materials, molecular switches.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-methoxypyridin-3-OL in laboratory settings?

The synthesis of this compound can involve multi-step reactions leveraging its pyridine backbone. Key steps include:

  • Chlorination and Methoxylation : Position-selective chlorination and methoxy group introduction via nucleophilic aromatic substitution or directed ortho-metalation strategies.
  • Oxidation/Reduction : Controlled oxidation of alcohol intermediates (e.g., using KMnO₄) or reduction of nitro groups (e.g., with NaBH₄) to achieve desired functional groups .
  • Protection/Deprotection : Use of protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions during synthesis .

Methodological Tip : Optimize reaction conditions (temperature, solvent polarity) to enhance regioselectivity. Monitor progress via TLC or HPLC.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and verify absence of isomers .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and resolve co-eluting impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl, C-Cl stretches) .

Methodological Tip : Cross-validate results with two independent techniques (e.g., NMR and MS) to ensure structural accuracy.

Q. What are the key functional groups in this compound that influence its reactivity?

  • Hydroxyl (-OH) : Participates in hydrogen bonding with biological targets and enables derivatization (e.g., esterification) .
  • Chloro (-Cl) : Enhances electron-withdrawing effects, directing electrophilic substitution reactions .
  • Methoxy (-OCH₃) : Modulates steric and electronic properties, affecting solubility and binding affinity .

Methodological Tip : Use computational tools (e.g., DFT calculations) to predict regioselectivity in substitution reactions.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Synthetic Modifications : Systematically vary substituents (e.g., replace Cl with Br, adjust methoxy position) and test biological activity (e.g., enzyme inhibition) .
  • Structural Analogs : Compare with analogs like 5-(3-Bromo-4-methylphenyl)pyridin-3-ol to assess halogen effects (see Table 1) .

Q. Table 1: Structural Analogs for SAR Studies

Compound NameStructural DifferencesPotential Impact on Activity
5-Chloro-2,3-dimethoxypyridin-4-olMethoxy at 2- and 3-positionsAltered steric hindrance
5-Bromo-6-methoxypyridin-3-olBr instead of ClEnhanced hydrophobic interactions

Methodological Tip : Use molecular docking to predict binding modes before synthesizing derivatives .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines) .
  • Analytical Validation : Confirm compound identity and purity in conflicting studies using NMR and LC-MS .
  • Mechanistic Profiling : Compare downstream signaling effects (e.g., kinase inhibition vs. receptor antagonism) to identify context-dependent activity .

Methodological Tip : Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to cross-verify results.

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Simulate binding to active sites (e.g., kinases) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond donors, hydrophobic pockets) .

Methodological Tip : Validate computational predictions with mutagenesis studies (e.g., alanine scanning of target residues).

Q. How does the positioning of substituents affect the compound’s physicochemical properties?

  • LogP Calculations : Predict lipophilicity changes when altering chloro or methoxy positions .
  • Solubility Screening : Test in aqueous buffers at varying pH to optimize formulations .
  • Crystallography : Resolve crystal structures to correlate substituent arrangement with packing efficiency .

Methodological Tip : Use Hansen solubility parameters to select optimal solvents for recrystallization.

Q. Key Takeaways

  • Basic Research : Focus on synthesis, characterization, and initial biological screening.
  • Advanced Research : Prioritize SAR, mechanistic studies, and resolving data discrepancies.
  • Methodological Rigor : Cross-validate experimental and computational results to ensure reliability.

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